molecular formula C8H8INO2 B11819793 Methyl 6-iodo-2-methylnicotinate

Methyl 6-iodo-2-methylnicotinate

Cat. No.: B11819793
M. Wt: 277.06 g/mol
InChI Key: KENJXEANVZCLHK-UHFFFAOYSA-N
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Description

Methyl 6-iodo-2-methylnicotinate is an organic compound with the molecular formula C8H8INO2 It is a derivative of nicotinic acid, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 6-iodo-2-methylnicotinate typically involves the iodination of 6-methylnicotinic acid followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodo-2-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted nicotinates.

Scientific Research Applications

Methyl 6-iodo-2-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-iodo-2-methylnicotinate involves its interaction with specific molecular targets. While detailed studies are limited, it is believed to exert its effects through the modulation of biological pathways involving nicotinic acid derivatives. The compound may influence cellular processes by binding to receptors or enzymes, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-iodo-2-methylnicotinate is unique due to the presence of the iodine atom at the 6-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

methyl 6-iodo-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H8INO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3

InChI Key

KENJXEANVZCLHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)I)C(=O)OC

Origin of Product

United States

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